5-amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound with a unique structure that includes an amino group, a methoxymethyl group, and a dihydropyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one can be achieved through a multi-step process. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable aldehyde with an amine and a methoxymethylating agent can lead to the formation of the desired compound. The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the dihydropyridinone ring.
Major Products
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise in modulating biological pathways, making it a candidate for drug development.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one exerts its effects involves the inhibition of specific enzymes, such as Nicotinamide N-Methyltransferase (NNMT). By modulating NNMT activity, the compound influences various metabolic pathways, leading to enhanced energy production and improved metabolic health . The activation of pathways like SIRT1 further contributes to its beneficial effects on muscle growth and metabolism .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 5-amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one include:
5-Amino-pyrazoles: These compounds share the amino group and heterocyclic structure, making them useful in medicinal chemistry.
Amino-pyrazolo[4,3-b]pyridines: These derivatives have similar applications and structural features.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to modulate NNMT and influence metabolic pathways is particularly noteworthy, distinguishing it from other similar compounds.
Properties
CAS No. |
1176742-41-8 |
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Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
5-amino-1-(methoxymethyl)pyridin-2-one |
InChI |
InChI=1S/C7H10N2O2/c1-11-5-9-4-6(8)2-3-7(9)10/h2-4H,5,8H2,1H3 |
InChI Key |
MGGVKENYJLIMFK-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C=C(C=CC1=O)N |
Purity |
95 |
Origin of Product |
United States |
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